molecular formula C17H14FN3O3S B2714488 1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-60-8

1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2714488
CAS RN: 868678-60-8
M. Wt: 359.38
InChI Key: KBTGJPUBVPUKJU-UHFFFAOYSA-N
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Description

1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
BenchChem offers high-quality 1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

One notable application is in the study of the metabolism and disposition of compounds within the same family as "1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide", specifically related to potent HIV integrase inhibitors. The use of 19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in supporting the selection of candidate molecules for further development in drug discovery programs. This technique provides valuable insights into the metabolic fate and excretion balance of compounds, highlighting the role of metabolism in the elimination process. The research showed that compounds were primarily eliminated via metabolism, with major metabolites identified in rat urine and bile, as well as in dog urine, demonstrating the potential of these compounds in the development of antiviral agents (Monteagudo et al., 2007).

Antimicrobial Activity

Another significant application is in the synthesis of analogs with antimicrobial properties. Compounds structurally related to "1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been synthesized and evaluated for their antimicrobial efficacy. These studies have identified compounds with promising activity against various bacterial and fungal strains, indicating the potential of these molecules in addressing antimicrobial resistance. The presence of a fluorine atom at specific positions on the benzoyl group has been found essential for enhancing antimicrobial activity, providing a pathway for the development of new antibacterial and antifungal agents (Desai et al., 2013).

HIV Integrase Inhibitor Development

The compound's family has also been explored for its potential as HIV integrase inhibitors, an essential target in the treatment of AIDS. Structural modifications on molecules similar to "1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have led to the identification of potent inhibitors of the HIV-integrase-catalyzed strand transfer process. These findings underscore the compound's relevance in the ongoing search for clinically useful antiviral agents capable of inhibiting HIV replication (Pace et al., 2007).

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-11-10-25-17(19-11)20-15(22)14-3-2-8-21(16(14)23)24-9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTGJPUBVPUKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorobenzyl)oxy)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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